- 1-Cyclopropyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, Federal Republic of Germany, , ,
Cas no 96568-07-9 (7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester)

96568-07-9 structure
Nombre del producto:7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester
Número CAS:96568-07-9
MF:C14H12ClFN2O3
Megavatios:310.708086013794
MDL:MFCD08458313
CID:61854
PubChem ID:11722954
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Propiedades químicas y físicas
Nombre e identificación
-
- Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- ETHYL 1-CYCLOPROPYL-7-CHLORO-6-FLUORO-1,4-DIHYDRO-4-OXO-1,8-NAPHTHYLRIDINE CARBOXYLATE
- 1-Cyclopropyl-6-Fluoro-7-Chloro-4-Oxo-1,4-Dihydro-1,8- Naphthyridine-3-Carboxylic acid
- Ethyl1-Cyclopropyl-6-Fluoro-7-Chloro-4-Oxo-1,4-Dihydro-1,8-Naphthyridine-3-Carboxylate
- 1-Cyclopropyl-6-Fluoro-7-Chloride-4-Oxo-1,4-Dihydro-1,8-Napthyridine-3-Carboxylie acid
- 1,8-Naphthyridine-3-carboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, ethyl ester
- ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylicacid ethyl ester
- 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylicacid ethyl ester
- C14H12ClFN2O3
- ethyl 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester
- 7-Chloro-1-cyclopropyl-6-fluo
- Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate (ACI)
- 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester
- 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic Acid Ethyl Ester;
- Ethyl7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- AKOS015999949
- MFCD08458313
- AS-13782
- DTXSID30471143
- 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4- oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester
- 96568-07-9
- CS-0046189
- 1-cyclopropyl-6-fluoro-7- chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester
- ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate
- SCHEMBL5422476
- RWCZOVMOKFTUAD-UHFFFAOYSA-N
- SY047866
- AC-7741
- cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester
-
- MDL: MFCD08458313
- Renchi: 1S/C14H12ClFN2O3/c1-2-21-14(20)9-6-18(7-3-4-7)13-8(11(9)19)5-10(16)12(15)17-13/h5-7H,2-4H2,1H3
- Clave inchi: RWCZOVMOKFTUAD-UHFFFAOYSA-N
- Sonrisas: O=C(C1C(=O)C2C(=NC(=C(C=2)F)Cl)N(C2CC2)C=1)OCC
Atributos calculados
- Calidad precisa: 310.05200
- Masa isotópica única: 310.0520481g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 21
- Cuenta de enlace giratorio: 4
- Complejidad: 495
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 59.5
- Xlogp3: 3
Propiedades experimentales
- Denso: 1.727
- Punto de fusión: 173-175°C
- Punto de ebullición: 485.919°C at 760 mmHg
- Punto de inflamación: 247.675°C
- índice de refracción: 1.692
- PSA: 61.19000
- Logp: 2.70060
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Condiciones de almacenamiento:Inert atmosphere,2-8°C
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB336937-25g |
Ethyl 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthylridine carboxylate; . |
96568-07-9 | 25g |
€111.70 | 2025-02-17 | ||
TRC | C365395-25g |
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester |
96568-07-9 | 25g |
$ 856.00 | 2023-04-18 | ||
eNovation Chemicals LLC | Y0983230-100g |
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |
96568-07-9 | 95% | 100g |
$330 | 2024-08-02 | |
abcr | AB336937-5 g |
Ethyl 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthylridine carboxylate; . |
96568-07-9 | 5g |
€77.40 | 2023-04-26 | ||
Chemenu | CM141358-25g |
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |
96568-07-9 | 95+% | 25g |
$226 | 2021-08-05 | |
Alichem | A219007994-100g |
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |
96568-07-9 | 96% | 100g |
$711.48 | 2023-08-31 | |
TRC | C365395-1g |
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester |
96568-07-9 | 1g |
$ 127.00 | 2023-09-08 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GT513-5g |
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester |
96568-07-9 | 96% | 5g |
97.0CNY | 2021-08-04 | |
SHENG KE LU SI SHENG WU JI SHU | sc-358143-1 g |
Ethyl 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthylridine carboxylate, |
96568-07-9 | 1g |
¥1,504.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-358143A-5 g |
Ethyl 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthylridine carboxylate, |
96568-07-9 | 5g |
¥4,513.00 | 2023-07-10 |
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Catalysts: Potassium carbonate
Referencia
Synthetic Routes 2
Condiciones de reacción
Referencia
- The preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylateJournal of Heterocyclic Chemistry, 1991, 28(2), 541-3,
Synthetic Routes 3
Condiciones de reacción
1.1 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Referencia
- Use of tetrabutylammonium fluoride as a cyclization agent in the synthesis of bactericidal 4-pyridone-3-carboxylic acid derivativesTetrahedron Letters, 1988, 29(16), 1931-4,
Synthetic Routes 4
Condiciones de reacción
Referencia
- 7-chloro-4-oxo-1,8-naphthyridine-3-carboxylates as antibacterials, United States, , ,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Toluene ; rt → reflux; 8 h, reflux
Referencia
- Method for synthesis of Gemifloxacin main-ring compound, China, , ,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Toluene ; rt → 130 °C
Referencia
- Multi-substituted nitrogen-containing heterocyclic derivatives, its preparation method and application, China, , ,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, reflux
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Preparation of antimicrobial quinolones and heterocyclic compounds, World Intellectual Property Organization, , ,
Synthetic Routes 8
Condiciones de reacción
Referencia
- Preparation of fluoronicotinic acid derivatives as intermediates for naphthyridine antibiotics, Japan, , ,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Acetic acid Solvents: Toluene ; 30 min, rt
1.2 30 min, rt
1.3 Reagents: Sodium hydroxide , Tetrabutylammonium bromide Solvents: Water ; 2 h, rt
1.2 30 min, rt
1.3 Reagents: Sodium hydroxide , Tetrabutylammonium bromide Solvents: Water ; 2 h, rt
Referencia
- Structure aided design of chimeric antibioticsBioorganic & Medicinal Chemistry Letters, 2012, 22(7), 2428-2433,
Synthetic Routes 10
Condiciones de reacción
1.1 Catalysts: Oxalyl chloride
Referencia
- Preparation of naphthyridinone- and quinolonecarboxylic acids as antibacterial agents, World Intellectual Property Organization, , ,
Synthetic Routes 11
Condiciones de reacción
Referencia
- Synthesis and antibacterial activity of new 5-substituted 1-cyclopropyl-6-fluoro-7-piperazinyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acidsJournal of Heterocyclic Chemistry, 1992, 29(4), 985-9,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Solvents: Acetonitrile ; 1.5 h, 75 - 80 °C
Referencia
- Preparation of quinolonecarboxylate derivatives, World Intellectual Property Organization, , ,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Acetic anhydride
1.2 Solvents: Toluene
1.3 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water
1.2 Solvents: Toluene
1.3 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water
Referencia
- Process for preparing quinolonecarboxylic acid esters and 1,8-naphthyridinecarboxylic acid esters, Japan, , ,
Synthetic Routes 14
Condiciones de reacción
1.1 Solvents: Acetic anhydride ; rt → 130 °C; 20 h, 130 °C
1.2 Solvents: Ethanol ; 2 h, rt
1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; cooled; 2 h, rt
1.2 Solvents: Ethanol ; 2 h, rt
1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; cooled; 2 h, rt
Referencia
- Preparation of quinolonecarboxylic acid derivatives as antibacterial agents, China, , ,
Synthetic Routes 15
Condiciones de reacción
Referencia
- 1,8-Naphthyridine derivatives, European Patent Organization, , ,
Synthetic Routes 16
Condiciones de reacción
Referencia
- One-pot four-step process for preparing 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid using DMF dialkyl acetals, World Intellectual Property Organization, , ,
Synthetic Routes 17
Condiciones de reacción
Referencia
- Preparation of 3-amino-2-arylcarbonylacrylates or -acrylonitriles as intermediates for antibacterial agents, Japan, , ,
Synthetic Routes 18
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Raw materials
- ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-(dimethylamino)acrylate
- cyclopropanamine
- 3-Pyridinepropanoic acid, 2,6-dichloro-α-[(cyclopropylamino)methylene]-5-fluoro-β-oxo-, ethyl ester
- Methyl 2,6-dichloro-5-fluoro-β-oxo-3-pyridinepropanoate
- 3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester
- 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8naphthyridine-3-carboxylic Acid
- (dimethoxymethyl)dimethylamine
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Preparation Products
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Literatura relevante
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
96568-07-9 (7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester) Productos relacionados
- 41269-07-2(Boronic acid, (3-chloropropyl)-)
- 2287315-85-7(4-bromo-1-(cyclopentylmethyl)-6-fluoro-1H-1,2,3-benzotriazole)
- 1207040-82-1(1-(2-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 101253-50-3(5-Chloro-2-methylbenzodthiazol-6-amine)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 58944-73-3(Sinefungin)
- 1502618-87-2(3-amino-1-(5-bromothiophen-3-yl)propan-1-one)
- 2649046-45-5(4-chloro-1-(1-isocyanatocyclopropyl)-2-methylbenzene)
- 1823647-65-9(4-(2-Fluoro-4-methylphenyl)-1,3-oxazolidin-2-one)
- 2171774-28-8(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohex-4-ynoic acid)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:96568-07-9)7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester

Pureza:99%
Cantidad:100g
Precio ($):150.0